3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that features both a thiophene ring and an oxazine ring Thiophene is a five-membered ring containing sulfur, while oxazine is a six-membered ring containing both oxygen and nitrogen
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s known that the lipinski rule is followed by these compounds in the molecular prediction studies (in-silico) .
Action Environment
It’s known that the nature of the sulfur reagent makes an essential impact on reaction selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an appropriate oxazine precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple samples. This method is advantageous for scaling up production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Oxazine Derivatives: Compounds like 1,3-oxazine and its various substituted forms.
Uniqueness
3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its combined thiophene and oxazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-5-11-9(4-1)13-10(8-14-11)12-6-3-7-15-12/h1-7,10,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMMWPHGQOSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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